

Physical state and appearance of N-benzylprop-2-yn-1-amine

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Compound of Interest

Compound Name: *N-benzylprop-2-yn-1-amine*

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In-Depth Technical Guide: N-benzylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylprop-2-yn-1-amine, a member of the propargylamine family, is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a reactive propargyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical state, appearance, and other key technical data of **N-benzylprop-2-yn-1-amine**, along with detailed experimental protocols and visualizations to support its use in a research and development setting.

Physicochemical Properties

N-benzylprop-2-yn-1-amine is a clear, colorless to brown liquid at room temperature. A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Physical State	Liquid	[1]
Appearance	Colorless to brown clear liquid	[1]
Molecular Formula	C ₁₀ H ₁₁ N	
Molecular Weight	145.20 g/mol	
Boiling Point	138 °C at 15 mmHg	
Flash Point	104 °C	
Solubility	Soluble in water, alcohols, and aqueous buffers (as hydrochloride salt)	[2]

Note: Solubility data is for the hydrochloride salt of the closely related N-benzyl-N-methylprop-2-yn-1-amine, which suggests that the free base, **N-benzylprop-2-yn-1-amine**, is likely soluble in organic solvents.

Experimental Protocols

Synthesis of N-benzylprop-2-yn-1-amine

A common and effective method for the synthesis of **N-benzylprop-2-yn-1-amine** is through the N-alkylation of benzylamine with propargyl bromide.

Materials:

- Benzylamine
- Propargyl bromide (80% in toluene)
- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)

- Hexane
- Silica gel for column chromatography
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel
- Rotary evaporator
- Standard laboratory glassware for extraction and chromatography

Procedure:

- To a suspension of anhydrous potassium carbonate (58.3 mmol) in anhydrous acetonitrile (150.0 ml) in a round-bottom flask, add benzylamine (48.6 mmol) and propargyl bromide (145.0 mmol).
- The reaction mixture is stirred vigorously at 90 °C under an argon atmosphere for 12 hours.
- After cooling to room temperature, the solid potassium carbonate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
- The resulting residue is purified by flash chromatography on silica gel using a hexane:ethyl acetate (10:1) mixture as the eluent.
- The fractions containing the pure product are combined and the solvent is evaporated to yield **N-benzylprop-2-yn-1-amine** as a pale yellow oil (yields of up to 94% have been reported).[3]

Characterization:

The structure of the synthesized **N-benzylprop-2-yn-1-amine** can be confirmed by spectroscopic methods such as NMR.

- ^1H NMR (400 MHz, CDCl_3): δ 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH_2), 3.42 (d, $J=2.4$ Hz, 2H, CH_2), 2.26 (t, $J=2.4$ Hz, 1H, $\equiv\text{CH}$).[3]

Visualizations

Synthesis Workflow

The logical flow of the synthesis of **N-benzylprop-2-yn-1-amine** is depicted in the following diagram.

Synthesis of N-benzylprop-2-yn-1-amine

Benzylamine + Propargyl Bromide + K_2CO_3 in AcetonitrileFiltration to remove K_2CO_3 Solvent Evaporation
(Rotary Evaporator)N-benzylprop-2-yn-1-amine
(Pale Yellow Oil)[Click to download full resolution via product page](#)

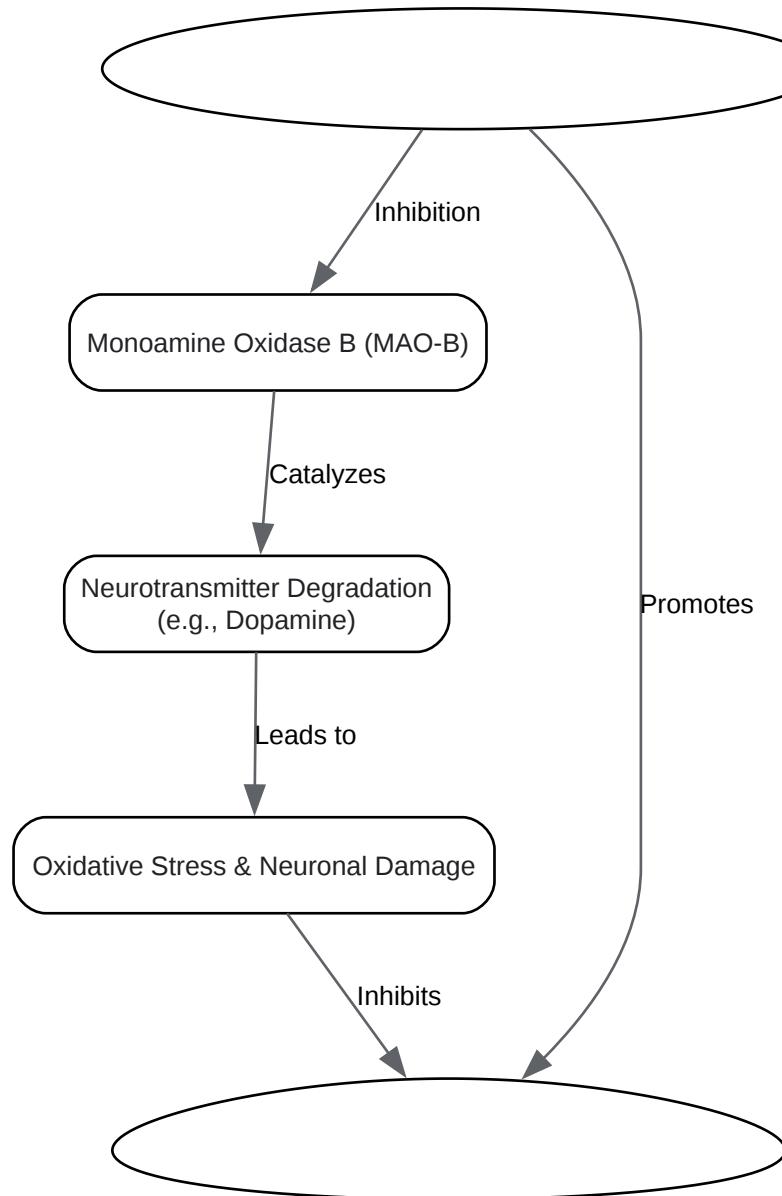
Caption: Workflow for the synthesis of **N-benzylprop-2-yn-1-amine**.

Biological Context: Role in Neuroprotection

The propargylamine moiety is a key pharmacophore in several drugs used for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds often act as

inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine and other monoamines in the brain, which is believed to have neuroprotective effects. The diagram below illustrates a generalized signaling pathway associated with the neuroprotective effects of propargylamine-containing compounds.

Generalized Neuroprotective Signaling of Propargylamines



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Caption: Generalized neuroprotective pathway of propargylamine derivatives.

Safety and Handling

N-benzylprop-2-yn-1-amine should be handled with care in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. It is also recommended to store the compound under an inert gas as it may be air-sensitive.

This technical guide provides a foundational understanding of **N-benzylprop-2-yn-1-amine** for its application in research and drug development. For more specific applications and advanced protocols, further consultation of specialized literature is recommended.

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